1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid
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Overview
Description
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid is a synthetic organic compound that features a piperidine ring substituted with a carboxylic acid group and an acetyl group linked to a dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the acylation of 3,5-dimethylphenol using chloroacetyl chloride in the presence of a base such as pyridine to form 3,5-dimethylphenoxyacetyl chloride.
Coupling with Piperidine: The phenoxyacetyl chloride is then reacted with piperidine-4-carboxylic acid in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperidine ring and carboxylic acid group may play a role in binding to active sites, while the phenoxyacetyl moiety could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Pipecolic Acid: A piperidine derivative with a carboxylic acid group, used in peptide synthesis.
Piperine: An alkaloid with a piperidine ring, known for its bioactive properties.
Piperidine-2-carboxylic Acid: Another piperidine derivative with applications in medicinal chemistry.
Uniqueness
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid is unique due to the presence of the 3,5-dimethylphenoxyacetyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-11-7-12(2)9-14(8-11)21-10-15(18)17-5-3-13(4-6-17)16(19)20/h7-9,13H,3-6,10H2,1-2H3,(H,19,20) |
InChI Key |
PKTHHVNGIXMFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCC(CC2)C(=O)O)C |
Origin of Product |
United States |
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